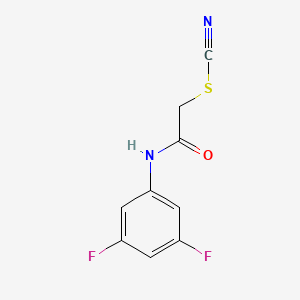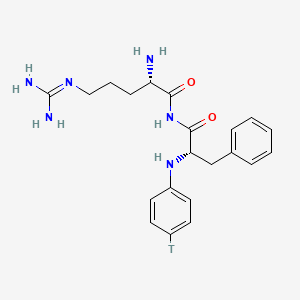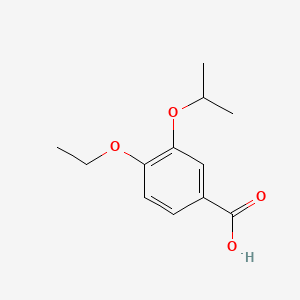
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate is an organic compound that features a thiocyanate group attached to a 2-oxoethyl moiety, which is further connected to a 3,5-difluoroaniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate typically involves the reaction of 3,5-difluoroaniline with a suitable thiocyanate reagent. One common method involves the use of potassium thiocyanate in the presence of a catalyst under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the thiocyanate group replaces a leaving group on the 2-oxoethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium halides or alcohols in the presence of a base are employed.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
科学研究应用
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiocyanate group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate involves its interaction with molecular targets through its reactive thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
3,5-Difluoroaniline: A precursor in the synthesis of 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate.
2,5-Difluoroaniline: Another difluoroaniline derivative with different substitution patterns.
3,5-Dichloroaniline: A structurally similar compound with chlorine substituents instead of fluorine.
Uniqueness
This compound is unique due to the presence of both the difluoroaniline and thiocyanate groups, which confer distinct reactivity and potential applications compared to other similar compounds. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
属性
分子式 |
C9H6F2N2OS |
|---|---|
分子量 |
228.217 |
IUPAC 名称 |
[2-(3,5-difluoroanilino)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C9H6F2N2OS/c10-6-1-7(11)3-8(2-6)13-9(14)4-15-5-12/h1-3H,4H2,(H,13,14) |
InChI 键 |
ABZINDIEGXVPHZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1F)F)NC(=O)CSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(2-Cyanobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1174837.png)
